
Diethyl indolizine-1,2-dicarboxylate
Overview
Description
Diethyl indolizine-1,2-dicarboxylate is an organic compound with the molecular formula C14H15NO4. It belongs to the class of indolizine derivatives, which are known for their diverse biological activities and applications in various fields of science. This compound is characterized by the presence of an indolizine ring system substituted with two ester groups at the 1 and 2 positions.
Mechanism of Action
Target of Action
The primary target of Diethyl indolizine-1,2-dicarboxylate is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an important target for drug discovery and development of novel anti-inflammatory agents .
Mode of Action
This compound interacts with the COX-2 enzyme, inhibiting its activity . This interaction results in a reduction of inflammation, as COX-2 is responsible for the production of pro-inflammatory prostaglandins .
Biochemical Pathways
The compound affects the prostaglandin synthesis pathway by inhibiting the COX-2 enzyme . This inhibition reduces the production of pro-inflammatory prostaglandins, leading to a decrease in inflammation .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in inflammation due to the inhibition of the COX-2 enzyme . This results in a decrease in the production of pro-inflammatory prostaglandins .
Biochemical Analysis
Cellular Effects
Research on the cellular effects of Diethyl indolizine-1,2-dicarboxylate is limited. Studies on similar indolizine derivatives have shown that they can influence cell function. For instance, some indolizine derivatives have been found to inhibit COX-2, an enzyme involved in inflammation and pain, suggesting potential anti-inflammatory effects .
Molecular Mechanism
It has been suggested that indolizine derivatives may exert their effects at the molecular level through interactions with biomolecules, such as the inhibition of the COX-2 enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl indolizine-1,2-dicarboxylate can be synthesized through several methods. One common synthetic route involves the cyclization of appropriate precursors under specific conditions. For instance, a typical method includes the reaction of diethyl acetylenedicarboxylate with a suitable amine, followed by cyclization to form the indolizine ring.
Cyclization Method:
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Diethyl indolizine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The indolizine ring can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diethyl indolizine-1,2-dicarboxylic acid, while reduction could produce diethyl indolizine-1,2-dicarbinol.
Scientific Research Applications
Diethyl indolizine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indolizine derivatives, which are studied for their unique chemical properties.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research explores its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It finds applications in the development of new materials, such as polymers and dyes, due to its versatile chemical structure.
Comparison with Similar Compounds
Diethyl indolizine-1,2-dicarboxylate can be compared with other indolizine derivatives, such as:
Methyl indolizine-1,2-dicarboxylate: Similar structure but with methyl ester groups instead of ethyl.
Ethyl indolizine-1,2-dicarboxylate: Another ester derivative with ethyl groups.
Indolizine-1,2-dicarboxylic acid: The acid form of the compound, lacking the ester groups.
Uniqueness
This compound is unique due to its specific ester substitutions, which can influence its solubility, reactivity, and biological activity compared to other similar compounds. The presence of ethyl groups may enhance its lipophilicity, affecting its interaction with biological membranes and its overall pharmacokinetic profile.
Properties
IUPAC Name |
diethyl indolizine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-3-18-13(16)10-9-15-8-6-5-7-11(15)12(10)14(17)19-4-2/h5-9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTAWMDQYRFFTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC=CC2=C1C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20321865 | |
| Record name | Diethyl indolizine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20321865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14174-98-2 | |
| Record name | 14174-98-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382379 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl indolizine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20321865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


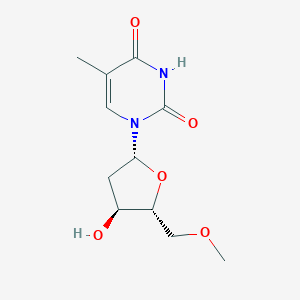






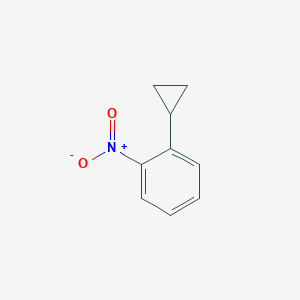
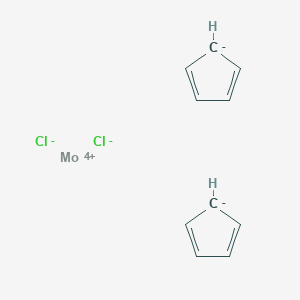


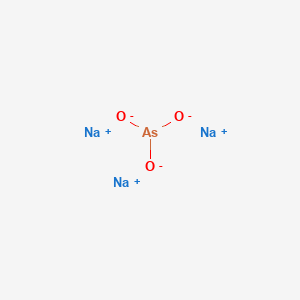
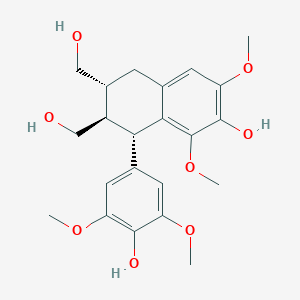
![{5-[4-(Acetyloxy)-1-methyl-2-oxocyclohexyl]-7a-methyl-1-(6-methylheptan-2-yl)octahydro-1h-inden-4-yl}acetic acid](/img/structure/B77147.png)
